2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid

Catalog No.
S14087222
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-ca...

Product Name

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid

IUPAC Name

6-methylidene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-6-4-9(8(12)13)3-2-7(11)10(9)5-6/h1-5H2,(H,12,13)

InChI Key

DGCPXFOWDONHNP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CCC(=O)N2C1)C(=O)O

2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid is a complex organic compound characterized by its unique pyrrolizine structure. This compound features a hexahydro framework, which indicates the presence of a saturated six-membered ring, along with a carboxylic acid functional group. The presence of the 2-methylidene and 5-oxo substituents contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is C9H13NO3C_9H_{13}NO_3, and it has implications in medicinal chemistry due to its structural properties.

The reactivity of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid can be attributed to the functional groups present in its structure. Key reactions may include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
  • Condensation Reactions: The carbonyl group can participate in condensation reactions, particularly with amines, leading to the formation of imines or related compounds.
  • Reduction Reactions: The ketone functionality (5-oxo) can be reduced to an alcohol, altering the compound's reactivity and biological properties.

Research indicates that compounds within the pyrrolizine family exhibit various biological activities, including:

  • Cognitive Enhancement: Some derivatives of pyrrolizine compounds have been studied for their potential to enhance cognitive function and reverse amnesia, suggesting neuroprotective properties .
  • Antimicrobial Activity: Pyrrolizine derivatives have shown promise in exhibiting antimicrobial effects against various pathogens, making them candidates for further pharmacological development.

Synthesis of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, cyclization can yield the desired pyrrolizine structure.
  • Functional Group Modifications: Existing pyrrolizine compounds can be modified through oxidation or alkylation to introduce the necessary substituents (methylidene and carboxylic acid).
  • Multi-step Synthesis: A combination of reactions including protection-deprotection strategies may be required to achieve the final product with high purity.

The applications of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid are primarily in medicinal chemistry, where it may serve as:

  • Pharmaceutical Intermediates: Used as building blocks for synthesizing more complex molecules with potential therapeutic effects.
  • Research Compounds: Utilized in studies investigating neuropharmacology and other biological pathways.

Interaction studies involving 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid are essential for understanding its mechanism of action. These studies often focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors in the brain associated with cognition and memory.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other drugs or natural compounds.
  • Toxicity Assessments: Determining safe dosage levels and understanding any adverse effects through in vitro and in vivo studies.

Several compounds share structural similarities with 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
Tetrahydro-3,5-dioxo-1H-pyrrolizineSimilar pyrrolizine core; contains dioxo groupsCognitive enhancement properties
Methyl hexahydro-1H-pyrrolizineLacks keto group; simpler structureAntimicrobial activity
2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrileDifferent functional groups; retains hexahydro frameworkPotential neuroprotective effects

These comparisons illustrate how 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid stands out due to its specific substituents that may influence its biological activity and potential therapeutic uses.

Nitroenamines serve as versatile intermediates for constructing the bicyclic framework of pyrrolizine derivatives. Their electron-deficient nature facilitates cyclization reactions with carbonyl compounds, enabling efficient access to functionalized structures.

Reaction Mechanisms and Substrate Scope

The reaction of 2-nitromethylene-pyrrolidine with di- or tricarbonyl compounds proceeds via a conjugate addition-cyclization sequence (Scheme 1). The nitro group activates the enamine for nucleophilic attack, followed by intramolecular lactamization to form the pyrrolizine core. For example, heating 4a,b derivatives in alcohols with hydrochloric acid induces rapid cyclization (1–2 minutes), yielding substituted pyrrolizines in 70–85% yields.

Table 1: Substrates and Yields in Nitroenamine Cyclization

Carbonyl CompoundProductYield (%)
Acetylacetone8a (R = Me)82
Benzil8b (R = Ph)78
Cyclohexanedione8c (R = Cyclohexyl)85

The reaction tolerates aromatic and aliphatic carbonyl groups, though electron-deficient substrates exhibit faster kinetics due to enhanced electrophilicity.

Optimization of Reaction Conditions

Key parameters influencing cyclization efficiency include:

  • Solvent polarity: Protic solvents (e.g., MeOH, EtOH) accelerate proton transfer steps, achieving >80% conversion within 5 minutes.
  • Acid catalyst: Hydrochloric acid (1–2 equiv.) optimizes protonation of the intermediate enol, driving lactamization.
  • Temperature: Reactions performed at 60–80°C prevent side reactions such as nitro group reduction.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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